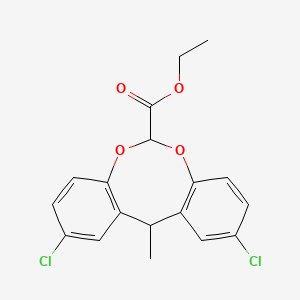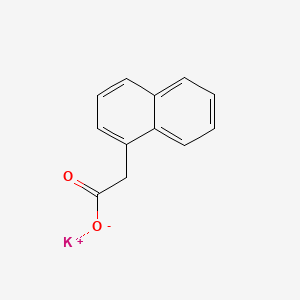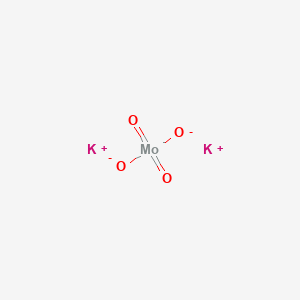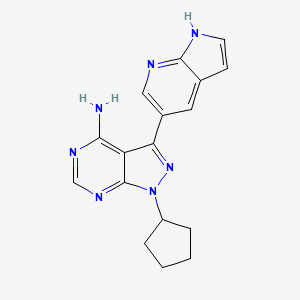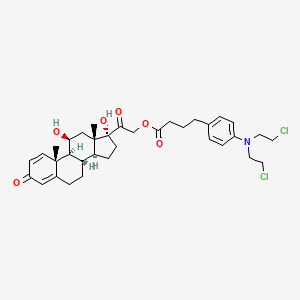
Maléate de PD 168077
Vue d'ensemble
Description
PD-168077: est un agoniste puissant et sélectif du récepteur de la dopamine D4. Il est connu pour sa forte affinité et sa sélectivité envers le sous-type D4 des récepteurs de la dopamine, affichant une sélectivité plus de 400 fois supérieure à celle de D2 et plus de 300 fois supérieure à celle de D3 . Ce composé est largement utilisé en recherche neuroscientifique pour étudier le rôle des récepteurs D4 dans le cerveau, en particulier en relation avec l'apprentissage, la mémoire et certaines réponses comportementales .
Applications De Recherche Scientifique
PD-168077 has a wide range of scientific research applications, particularly in the fields of neuroscience, pharmacology, and medicinal chemistry .
Neuroscience: PD-168077 is used to study the role of dopamine D4 receptors in the brain.
Pharmacology: The compound is used to investigate the effects of selective D4 receptor activation on various physiological and behavioral responses.
Medicinal Chemistry: PD-168077 serves as a lead compound for the development of new drugs targeting dopamine D4 receptors. .
Mécanisme D'action
Target of Action
PD 168077 maleate is a potent and selective agonist of the D4 dopamine receptor . The D4 dopamine receptor is a type of dopamine receptor, a class of G protein-coupled receptors that are prominent in the central nervous system .
Mode of Action
PD 168077 maleate interacts with its primary target, the D4 dopamine receptor, by binding to it . This binding action triggers a series of biochemical reactions within the cell, leading to the activation of the receptor . The activation of the D4 dopamine receptor by PD 168077 maleate induces the synaptic translocation of CaMK II to postsynaptic sites in cultured prefrontal cortical neurons .
Biochemical Pathways
The activation of the D4 dopamine receptor by PD 168077 maleate affects the dopamine neurotransmission pathway . This can lead to various downstream effects, including the modulation of the activity of several neurotransmitter systems including the serotonin, dopamine, and GABA systems.
Pharmacokinetics
It is known that pd 168077 maleate is soluble in dmso , which may influence its bioavailability.
Result of Action
The activation of the D4 dopamine receptor by PD 168077 maleate can have various molecular and cellular effects. For instance, it has been reported to reverse object recognition deficits . Additionally, the induced synaptic translocation of CaMK II to postsynaptic sites in cultured prefrontal cortical neurons suggests that PD 168077 maleate may have a role in synaptic plasticity .
Action Environment
The action, efficacy, and stability of PD 168077 maleate can be influenced by various environmental factors. For example, it is unstable in ethanol solution . Furthermore, storage conditions can affect the stability of PD 168077 maleate, with recommendations to store it at -20°C and under desiccating conditions .
Analyse Biochimique
Biochemical Properties
PD 168077 maleate interacts with the dopamine D4 receptor, a type of G protein-coupled receptor (GPCR) found in the brain . It acts as an agonist, meaning it binds to this receptor and activates it . This interaction triggers a biochemical reaction that leads to increased activity of the enzyme calcium/calmodulin-dependent protein kinase II (CaMK II) at postsynaptic sites in cultured prefrontal cortical neurons .
Cellular Effects
The activation of the D4 receptor by PD 168077 maleate influences various cellular processes. It induces synaptic translocation of CaMK II to postsynaptic sites in cultured prefrontal cortical neurons . This translocation is a critical step in synaptic plasticity, a cellular mechanism for learning and memory .
Molecular Mechanism
PD 168077 maleate exerts its effects at the molecular level by binding to the D4 dopamine receptor . This binding activates the receptor, leading to a series of intracellular events, including the activation of CaMK II . The activated CaMK II then translocates to postsynaptic sites, where it plays a crucial role in synaptic plasticity .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: PD-168077 est synthétisé par un procédé chimique en plusieurs étapes. Les étapes clés impliquent la formation du cycle pipérazine et la fixation ultérieure des groupes cyanophényle et méthylbenzamide. La synthèse commence généralement par la réaction de la 1-(2-cyanophényl)pipérazine avec le chlorure de 3-méthylbenzoyle en présence d'une base telle que la triéthylamine. La réaction est effectuée dans un solvant organique tel que le dichlorométhane à basse température pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques pour PD-168077 ne soient pas largement documentées, le processus de synthèse peut être mis à l'échelle en utilisant des techniques de synthèse organique standard. Les considérations clés pour la production industrielle comprennent le maintien des conditions de réaction pour assurer une sélectivité et un rendement élevés, ainsi que la mise en œuvre d'étapes de purification telles que la recristallisation ou la chromatographie pour atteindre les niveaux de pureté souhaités .
Analyse Des Réactions Chimiques
Types de réactions: PD-168077 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le cycle pipérazine et le groupe cyanophényle. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants:
Réactions de substitution: Les réactifs courants comprennent les halogénoalcanes et les chlorures d'acyle. Les réactions sont généralement effectuées en présence d'une base telle que la triéthylamine ou l'hydroxyde de sodium.
Réactions d'oxydation: Des oxydants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour oxyder le groupe méthyle en acide carboxylique.
Réactions de réduction: Des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés pour réduire le groupe cyanophényle en amine
Produits principaux: Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les halogénoalcanes peuvent donner des dérivés N-alkylés, tandis que les réactions d'oxydation peuvent produire des acides carboxyliques .
Applications de la recherche scientifique
PD-168077 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines des neurosciences, de la pharmacologie et de la chimie médicinale .
Neurosciences: PD-168077 est utilisé pour étudier le rôle des récepteurs de la dopamine D4 dans le cerveau.
Pharmacologie: Le composé est utilisé pour étudier les effets de l'activation sélective du récepteur D4 sur diverses réponses physiologiques et comportementales.
Chimie médicinale: PD-168077 sert de composé de tête pour le développement de nouveaux médicaments ciblant les récepteurs de la dopamine D4. .
Mécanisme d'action
PD-168077 exerce ses effets en se liant sélectivement aux récepteurs de la dopamine D4 et en les activant. Cette activation conduit à une cascade d'événements de signalisation intracellulaire, y compris la translocation de la protéine kinase II dépendante du calcium/calmoduline vers des sites postsynaptiques . L'activation des récepteurs D4 module la libération de neurotransmetteurs et la plasticité synaptique, qui sont essentielles pour les processus d'apprentissage et de mémoire . De plus, PD-168077 s'est avéré influencer certaines réponses comportementales, telles que la locomotion et le toilettage, par son action sur les récepteurs D4 .
Comparaison Avec Des Composés Similaires
PD-168077 est unique dans sa forte sélectivité et sa puissance pour les récepteurs de la dopamine D4. Des composés similaires comprennent d'autres agonistes sélectifs du récepteur D4 tels que PIP3EA et A-412997 . Ces composés présentent également une forte affinité pour les récepteurs D4, mais peuvent différer dans leurs profils de sélectivité et leurs propriétés pharmacocinétiques .
PD-168077 se démarque par sa sélectivité bien documentée et son efficacité dans la modulation des réponses médiées par le récepteur D4, ce qui en fait un outil précieux dans la recherche fondamentale et appliquée .
Propriétés
IUPAC Name |
N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21/h2-8,13H,9-12,15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNULYRGWTFLJQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044007 | |
| Record name | N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190383-31-4 | |
| Record name | PD-168077 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190383314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-168077 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A5XS99U8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






